2,3-ジフルオロ-4-(ヒドロキシメチル)フェニルボロン酸

概要

説明

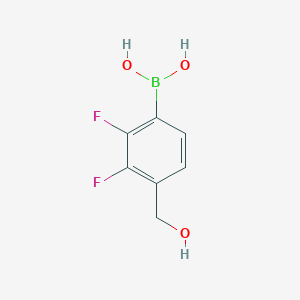

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

科学的研究の応用

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, contributing to advancements in organic synthesis .

Action Environment

The action of 2,3-difluoro-4-(hydroxymethyl)phenylboronic acid is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the reaction conditions, including temperature and the presence of other reagents, can also affect the efficacy and stability of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of a suitable precursor. One common method is the hydroboration of 2,3-difluoro-4-(hydroxymethyl)styrene using a borane reagent. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2,3-Difluoro-4-(carboxymethyl)phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- (2,4-Difluoro-3-(hydroxymethyl)phenyl)boronic acid

- (2,6-Difluoro-4-(hydroxymethyl)phenyl)boronic acid

- 3,4-Difluoro-2-methoxyphenylboronic acid

Uniqueness

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of fluorine atoms at the 2 and 3 positions enhances the compound’s reactivity in Suzuki-Miyaura coupling reactions compared to other boronic acids with different substitution patterns .

生物活性

(2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound, characterized by its boronic acid moiety and difluorinated aromatic structure, exhibits significant biological activity, particularly as an enzyme inhibitor and a potential scaffold for drug development.

- Molecular Formula : C₇H₇BF₂O₃

- Molecular Weight : 187.94 g/mol

- Structure : Contains a boron atom bonded to a phenyl group with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position.

The unique arrangement of fluorine atoms and the hydroxymethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for biological applications.

The biological activity of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is primarily attributed to its ability to interact with enzymes through reversible covalent bonding with diol-containing active sites. This property allows it to inhibit serine proteases, which are implicated in various diseases including cancer and Alzheimer's disease. The mechanism involves the formation of stable complexes with target enzymes, thereby modulating their activity.

Enzyme Inhibition

Research indicates that derivatives of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid can effectively inhibit enzymes such as serine proteases. These enzymes play crucial roles in numerous biological processes, including protein digestion and cell signaling. The inhibition of these enzymes can lead to therapeutic effects in conditions such as:

- Cancer : By inhibiting proteases involved in tumor progression.

- Neurodegenerative Diseases : Targeting proteases linked to the pathology of diseases like Alzheimer's.

Case Studies

-

Inhibition of Serine Proteases :

- A study demonstrated that (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid effectively inhibited specific serine proteases involved in cancer metastasis. The compound showed a dose-dependent inhibition pattern with IC50 values indicating its potency as an inhibitor.

-

Drug Development Applications :

- Researchers are exploring the use of this compound as a scaffold for developing new therapeutics targeting enzymes with diol-containing binding sites. The compound's ability to form reversible covalent bonds enhances its potential in drug design.

Applications in Material Science

Beyond its biological implications, (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid is being investigated for applications in material science. Its boronic acid functionality facilitates self-assembly and cross-linking with other molecules, making it suitable for creating functional materials such as sensors and drug delivery systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2,3-Difluoro-4-(hydroxymethyl)phenyl)boronic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3,5-Difluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₇BF₂O₃ | Different fluorine positioning; similar reactivity |

| (2,6-Difluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₇BF₂O₃ | Unique substitution pattern; potential biological activity |

| (2-Fluoro-4-(hydroxymethyl)phenyl)boronic acid | C₇H₈BF₂O₃ | Fewer fluorine substituents; different reactivity profile |

The comparative analysis highlights how the specific arrangement of functional groups influences the compound's reactivity and biological activity.

特性

IUPAC Name |

[2,3-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISWKAIUDZCVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CO)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。